5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 3,4-dimethylphenyl and 4-methoxyphenyl groups, as well as the piperidin-1-yl ethyl moiety, through various coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the oxazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may be studied for its potential as a catalyst or catalyst precursor in various chemical reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent, including its activity against specific biological targets.
Biochemistry: Studies on its interactions with biomolecules and its effects on biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2-oxazole-3-carboxamide: A simpler analog with similar structural features.
N-[2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacking the 3,4-dimethylphenyl group.
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacking the piperidin-1-yl ethyl group.
Properties
Molecular Formula |
C26H31N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H31N3O3/c1-18-7-8-21(15-19(18)2)25-16-23(28-32-25)26(30)27-17-24(29-13-5-4-6-14-29)20-9-11-22(31-3)12-10-20/h7-12,15-16,24H,4-6,13-14,17H2,1-3H3,(H,27,30) |
InChI Key |
TYQBVIJOJVUGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4)C |
Origin of Product |
United States |
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